molecular formula C6H10N2S B1629453 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine CAS No. 89601-18-3

1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine

Cat. No.: B1629453
CAS No.: 89601-18-3
M. Wt: 142.22 g/mol
InChI Key: XWWBHCPDGYDNTH-UHFFFAOYSA-N
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Description

1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two methyl groups at the 4 and 5 positions of the thiazole ring, and a methanamine group at the 2 position. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in metabolic pathways, such as aminotransferases and dehydrogenases. These interactions often involve the formation of covalent bonds or non-covalent interactions like hydrogen bonding and van der Waals forces. The compound’s thiazole ring structure allows it to participate in redox reactions, making it a potential candidate for antioxidant activity .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The compound can induce apoptosis in certain cancer cell lines by activating caspases and promoting the release of cytochrome c from mitochondria. Additionally, it has been observed to enhance the proliferation of certain cell types by stimulating growth factor receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. This inhibition can lead to changes in metabolic flux and alterations in cellular homeostasis. The compound also affects gene expression by interacting with transcription factors and modulating their activity. These interactions can result in the upregulation or downregulation of specific genes involved in cell growth, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it can degrade under extreme pH or temperature conditions. Long-term exposure to the compound in in vitro studies has shown sustained effects on cellular function, including prolonged activation of signaling pathways and persistent changes in gene expression. In in vivo studies, the compound’s effects on cellular function have been observed to diminish over time as it is metabolized and excreted from the body .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further conjugated and excreted. The compound can also affect metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle. These effects can lead to changes in metabolite levels and alterations in cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. Binding proteins can also affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its effects. Its activity and function can be influenced by its localization, with different effects observed in different subcellular compartments. For example, its presence in the mitochondria can enhance oxidative phosphorylation, while its presence in the nucleus can modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine typically involves the reaction of 4,5-dimethylthiazole with formaldehyde and ammonia. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mechanism involves the formation of an imine intermediate, which is subsequently reduced to yield the desired methanamine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its methanamine group allows for further functionalization, making it a versatile intermediate for the synthesis of various derivatives .

Properties

IUPAC Name

(4,5-dimethyl-1,3-thiazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-4-5(2)9-6(3-7)8-4/h3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWWBHCPDGYDNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640566
Record name 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89601-18-3
Record name 1-(4,5-Dimethyl-1,3-thiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The crude 4,5-dimethylthiazole-2-carbaldehyde oxime (300 mg, 2 mmol) was dissolved in acetic acid (25 mL), zinc dust (1.8 g, 27.5 mmol) was added portionwise at room temperature and the reaction mixture was stirred at room temperature for 3 hours. The mixture was then filtered over a pad of celite and rinsed with methanol. Toluene was added and the filtrate was concentrated. An aqueous solution of NH4Cl was added, the solution was acidified to pH=2 with HCl (1N) and extracted with diethyl ether and ethyl acetate. The aqueous layer was basified with aqueous NaOH to pH=10, and then extracted with diethyl ether and ethyl acetate. Combined organic extracts were dried over sodium sulfate, filtered and evaporated to give crude (4,5-dimethyl-1,3-thiazol-2-yl)methylamine as a pale yellow oil which was used in the next step without purification. LCMS m/z (M+H) 143.1 found, 143.1 required.
Name
4,5-dimethylthiazole-2-carbaldehyde oxime
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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